Methyl 3-bromo-4-chlorobenzoate (CAS: 107947-17-1) is an organic compound synthesized from 3-bromo-4-chlorobenzoic acid. The synthesis typically involves esterification, reacting the carboxylic acid group of 3-bromo-4-chlorobenzoic acid with methanol using an appropriate catalyst like sulfuric acid or thionyl chloride. [, ]
Methyl 3-bromo-4-chlorobenzoate is an organic compound characterized by the molecular formula and a molecular weight of 233.49 g/mol. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms at the 3rd and 4th positions, respectively, while the carboxyl group is esterified with a methyl group. This compound appears as a pale yellow solid and is soluble in organic solvents such as dichloromethane and ethyl acetate .
There is no documented information regarding a specific mechanism of action for methyl 3-bromo-4-chlorobenzoate in biological systems.
Research indicates that methyl 3-bromo-4-chlorobenzoate possesses potential biological activities, making it a subject of interest in medicinal chemistry. Its unique substitution pattern may influence its interaction with biological targets, including enzymes and receptors. Studies have suggested that derivatives of this compound could serve as enzyme inhibitors or have antimicrobial properties, although specific biological assays are needed to confirm these activities .
Methyl 3-bromo-4-chlorobenzoate can be synthesized through several methods:
Methyl 3-bromo-4-chlorobenzoate finds applications across various fields:
The interaction studies of methyl 3-bromo-4-chlorobenzoate focus on its reactivity with nucleophiles during substitution reactions. The bromine atom's displacement leads to the formation of new carbon-nucleophile bonds, which can significantly impact biological pathways depending on the specific application and reaction conditions. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and its potential therapeutic applications .
Several compounds share structural similarities with methyl 3-bromo-4-chlorobenzoate:
Compound Name | Similarity | Key Features |
---|---|---|
Methyl 4-bromo-3-chlorobenzoate | 0.95 | Different substitution pattern; chlorine at position 3. |
Methyl 3-bromo-4-nitrobenzoate | 0.94 | Contains a nitro group instead of chlorine. |
Methyl 4-(bromomethyl)benzoate | 0.93 | Contains a bromomethyl group instead of bromine. |
Methyl 3-bromo-5-chlorobenzoate | 0.94 | Chlorine at position 5 instead of position 4. |
Methyl 3-bromo-4-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties not found in other similar compounds. Its ability to participate in various